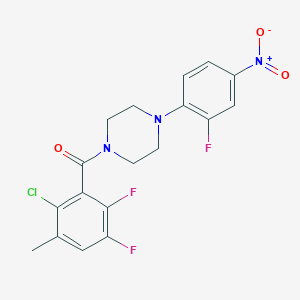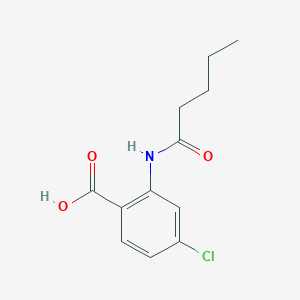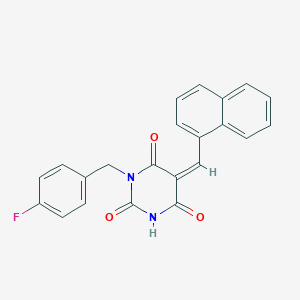
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride, also known as MDPV, is a synthetic cathinone that has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA). MDPV is a potent psychoactive substance that has been associated with numerous reports of adverse effects, including psychosis, agitation, and cardiovascular complications. Despite its legal status, MDPV continues to be used recreationally and has been identified in forensic and toxicological samples.
作用机制
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychoactive effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride, including its stimulant and euphoric properties. 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride also acts as a norepinephrine reuptake inhibitor, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its dopamine and norepinephrine reuptake inhibition, 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been shown to increase the release of serotonin and inhibit the activity of monoamine oxidase. 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has also been shown to increase heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride in laboratory experiments is its potency as a dopamine reuptake inhibitor, which allows for the study of the effects of dopamine on behavior and cognition. However, the psychoactive effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride may limit its use in certain experiments, as it may interfere with the interpretation of results.
未来方向
There are several future directions for the study of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride. One area of research is the development of new treatments for addiction and withdrawal associated with 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride use. Another area of research is the development of new drugs that target the dopamine system, which may have therapeutic applications for a variety of psychiatric disorders. Additionally, further research is needed to understand the long-term effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride use on the brain and body.
合成方法
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride can be synthesized using a variety of methods, including the Leuckart reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Leuckart reaction involves the reduction of ephedrine or pseudoephedrine with formic acid and ammonium formate. The Mannich reaction involves the condensation of phenylacetone with formaldehyde and pyrrolidine. The Friedel-Crafts reaction involves the acylation of benzene with acetyl chloride, followed by the reaction of the resulting benzoyl chloride with pyrrolidine.
科学研究应用
4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride has been used in scientific research to study its effects on the central nervous system. Studies have shown that 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychoactive effects of 4-methyl-1,1-diphenyl-4-(1-pyrrolidinyl)-2-pentyn-1-ol hydrochloride, including its stimulant and euphoric properties.
属性
IUPAC Name |
4-methyl-1,1-diphenyl-4-pyrrolidin-1-ylpent-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO.ClH/c1-21(2,23-17-9-10-18-23)15-16-22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,24H,9-10,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGOQUYDQSWRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzonitrile](/img/structure/B5029308.png)
![4-(4-chlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5029317.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)

![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)



![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)